Ginsenoside Rh8

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ginsenoside Rh8 is a rare saponin compound derived from the roots of Panax ginseng, a plant widely used in traditional Chinese medicine. Ginsenosides are the primary active components of ginseng, known for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This compound, in particular, has garnered attention for its potential therapeutic benefits and unique chemical structure.

Mechanism of Action

Target of Action

Ginsenoside Rh8, a bioactive component of ginseng, primarily targets cancer cells . It has been found to inhibit the activation of the Akt/mammalian target of the rapamycin signaling cascade in vascular endothelial growth factor-induced human umbilical vascular endothelial cells . It also interacts with Annexin A2 and NF-кB p50 subunit .

Mode of Action

This compound interacts with its targets, leading to changes in the functional hallmarks of tumor cells . It modifies these hallmarks, enabling tumor cells to proliferate, invade, and avoid apoptosis . This modification represents a promising approach to tumor treatment .

Biochemical Pathways

This compound affects the biochemical pathways related to cancer cell proliferation and apoptosis . It upregulates Bcl-2 expression and downregulates Bax expression . This modulation of gene expression alters the tissue structure, function, and metabolism of tumor cells and their internal and external environment .

Pharmacokinetics

Ginsenosides may be metabolized mainly to other compounds by intestinal microflora before absorption into the blood . They are also quickly cleared from the body .

Result of Action

The result of this compound’s action is the modification of the functional hallmarks of tumor cells . This leads to changes in the biological characteristics of the cancer cells, making them different from normal cells . The changes primarily include high metabolic activity, mitochondrial dysfunction, and resistance to cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the content of ginsenosides in different parts of the ginseng plant can be affected by biological and environmental factors . Moreover, the diverse expression patterns of isoforms in tissues and at different embryonic stages may be correlated with environmental and/or developmental cues .

Biochemical Analysis

Biochemical Properties

Ginsenoside Rh8 interacts with various enzymes, proteins, and other biomolecules. It is involved in modulating multiple physiological activities

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes or cofactors, and can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with certain transporters or binding proteins, and can also have effects on its localization or accumulation .

Subcellular Localization

. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ginsenoside Rh8 can be synthesized through enzymatic transformation methods. Specific glycosidases, such as beta-glucosidase and alpha-rhamnosidase, are used to hydrolyze the glycosidic bonds in major ginsenosides, converting them into minor ginsenosides like Rh8. The reaction conditions typically involve mild temperatures and neutral pH to maintain enzyme activity and prevent degradation of the product .

Industrial Production Methods: Industrial production of this compound often employs microbial fermentation techniques. Engineered strains of Saccharomyces cerevisiae or other microorganisms are used to produce the necessary enzymes for the biotransformation of ginsenosides. This method allows for large-scale production with high efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions: Ginsenoside Rh8 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.

Reduction: Reduction reactions can modify the functional groups on the ginsenoside molecule, potentially altering its biological activity.

Substitution: Substitution reactions, such as glycosylation or acetylation, can introduce new functional groups to the ginsenoside structure, enhancing its solubility and bioavailability

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Glycosylation reactions often use glycosyl donors like UDP-glucose, while acetylation can be achieved using acetic anhydride

Major Products: The major products formed from these reactions include various ginsenoside derivatives with potentially enhanced pharmacological activities .

Scientific Research Applications

Chemistry: Ginsenoside Rh8 serves as a model compound for studying the structure-activity relationships of saponins and their derivatives.

Biology: It is used to investigate the biological pathways involved in ginsenoside metabolism and their effects on cellular functions.

Medicine: this compound has shown promise in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders due to its anti-inflammatory and antioxidant properties

Industry: The compound is utilized in the development of functional foods, dietary supplements, and cosmetic products for its health-promoting effects

Comparison with Similar Compounds

Ginsenoside Re: Known for its cardiovascular benefits and anti-diabetic properties.

Ginsenoside Rg1: Exhibits neuroprotective and anti-fatigue effects.

Ginsenoside Rb1: Possesses strong anti-inflammatory and anti-cancer activities

Uniqueness of Ginsenoside Rh8: this compound stands out due to its potent anticancer and anti-inflammatory effects, making it a valuable compound for therapeutic applications .

Biological Activity

Ginsenoside Rh8 is a saponin derived from Panax ginseng, known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its effects on cancer, metabolic disorders, and neuroprotection.

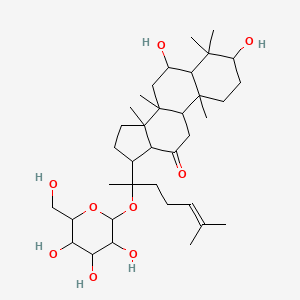

Chemical Structure and Metabolism

Ginsenosides, including Rh8, are glycosylated triterpenoid saponins. The metabolism of ginsenosides often involves de-glycosylation, leading to the formation of more active metabolites. For instance, this compound can be converted into other bioactive compounds through enzymatic processes in the liver and intestines, enhancing its therapeutic potential.

1. Anticancer Effects

This compound has demonstrated significant anticancer properties in various studies:

- Inhibition of Tumor Growth : Research indicates that this compound can inhibit the proliferation of cancer cells. In a study using a co-culture model, high concentrations of Ginsenosides, including Rh8, showed substantial inhibitory effects on tumor cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis in tumor cells. For example, metabolites derived from this compound were shown to promote early apoptosis in cancer cells through liver metabolism .

| Ginsenoside Concentration | A549 Cell Survival Rate (%) | MCF-7 Cell Survival Rate (%) |

|---|---|---|

| High | 32.4 ± 4.36 | 25.0 ± 3.50 |

| Medium | 55.5 ± 9.06 | 40.0 ± 5.00 |

| Low | 70.0 ± 6.00 | 60.0 ± 4.00 |

2. Anti-diabetic Effects

This compound has been studied for its potential in improving insulin sensitivity and glucose metabolism:

- Insulin Sensitivity : A randomized controlled trial indicated that ginseng extracts containing this compound improved insulin-mediated glucose uptake in insulin-resistant subjects .

- Mechanism : The compound enhances insulin signaling pathways, thereby facilitating better glucose utilization by muscle tissues.

3. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in various models of neurodegeneration:

- Cognitive Function : Studies show that this compound can ameliorate cognitive deficits in animal models of Alzheimer's disease by reducing oxidative stress and inflammation .

- Mechanism : It is believed that this compound exerts its neuroprotective effects by modulating signaling pathways related to neuronal survival and apoptosis .

Case Study 1: Cancer Treatment

In a recent study involving patients with advanced lung cancer, those treated with a combination of conventional chemotherapy and this compound exhibited improved overall survival rates compared to those receiving chemotherapy alone. The study highlighted the potential synergistic effects of combining traditional therapies with herbal compounds.

Case Study 2: Diabetes Management

A clinical trial involving overweight individuals with type 2 diabetes showed that supplementation with this compound resulted in significant reductions in fasting blood glucose levels and improved HbA1c scores over a 12-week period.

Properties

CAS No. |

343780-69-8 |

|---|---|

Molecular Formula |

C36H60O9 |

Molecular Weight |

636.9 g/mol |

IUPAC Name |

(3S,5R,6S,8R,9R,10R,13R,14R,17S)-3,6-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,9,11,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-one |

InChI |

InChI=1S/C36H60O9/c1-19(2)10-9-13-36(8,45-31-29(43)28(42)27(41)23(18-37)44-31)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(40)32(3,4)30(33)22(39)17-35(24,34)7/h10,20,22-31,37,39-43H,9,11-18H2,1-8H3/t20-,22-,23+,24+,25-,26-,27+,28-,29+,30-,31-,33+,34+,35+,36-/m0/s1 |

InChI Key |

VGJOYFZLAIERID-CVQXJYBDSA-N |

SMILES |

CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1C(=O)C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(=O)CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)C)OC5C(C(C(C(O5)CO)O)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.